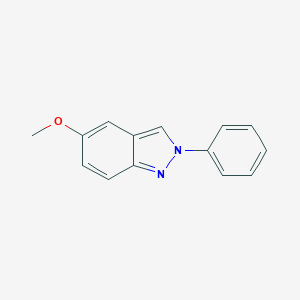

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

概述

描述

Triphenylphosphine is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It’s a versatile compound widely used as a reagent in organic synthesis and as a ligand for transition metal complexes .

Synthesis Analysis

Triphenylphosphine can be prepared in the laboratory by treatment of phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .Molecular Structure Analysis

Triphenylphosphine crystallizes in triclinic and monoclinic modifications . In both cases, the molecule adopts a pyramidal structure with a propeller-like arrangement of the three phenyl groups .Chemical Reactions Analysis

Triphenylphosphine undergoes slow oxidation by air to give triphenylphosphine oxide . Sulfonation of PPh3 gives tris(3-sulfophenyl)phosphine, P(C6H4-3-SO3−)3, usually isolated as the trisodium salt .Physical And Chemical Properties Analysis

Triphenylphosphine is a relatively air-stable, colorless crystal at room temperature . It dissolves in non-polar organic solvents such as benzene and diethyl ether .科学研究应用

Synthesis of 3,3,3-Trifluoropropenyl Compounds

A notable application of compounds related to Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is in the synthesis of 3,3,3-trifluoropropenyl compounds. A study by Kobayashi et al. (2002) describes the simple synthesis of these compounds using TBAF-mediated Horner reaction. This method offers operational simplicity and good yield of the final product, highlighting its usefulness in organic synthesis (Kobayashi et al., 2002).

Preparation of Phosphonium Salt

Kubota and Yamamoto (1992) investigated the preparation of phosphonium salt from (S)-trifluoropropene oxide. This involved reacting (S)-3,3,3-Trifluoropropene oxide with triphenylphosphine in the presence of trifluoroacetic acid, resulting in optically active α-trifluoromethylated allylic alcohols. This study provides insight into the utility of phosphonium salts in synthesizing optically active compounds (Kubota & Yamamoto, 1992).

Chemical Properties and Reactions

The work of Khachikyan (2009) explores the reactions of 2,4-dinitrophenylhydrazones of triphenylphosphonium bromides with aqueous alkali, revealing complex chemical behaviors such as N-alkylation and cleavage. This research sheds light on the chemical properties and potential applications of triphenylphosphonium derivatives in various chemical reactions (Khachikyan, 2009).

Synthesis and Structure of Silver Complexes

In 2016, Sharutin et al. synthesized complexes by reacting alkyl (triphenyl)phosphonium iodides with silver iodide. This study provides valuable insights into the structural and chemical properties of silver complexes involving phosphonium salts, which could be important for material science and catalysis (Sharutin et al., 2016).

Corrosion Inhibition in Acid Media

Mansouri et al. (2016) synthesized tetraphenylphosphonuim iodide, closely related to Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide, and evaluated its effectiveness as a corrosion inhibitor in acid media. This research suggests potential applications of phosphonium salts in industrial corrosion control (Mansouri et al., 2016).

安全和危害

未来方向

属性

IUPAC Name |

triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVALOYRFDGPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599267 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

CAS RN |

128622-15-1 | |

| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

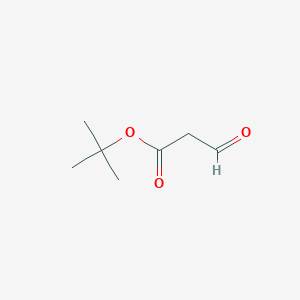

![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)